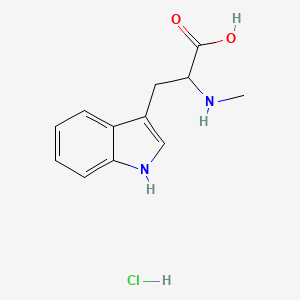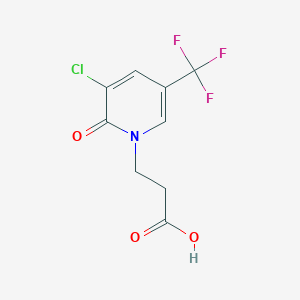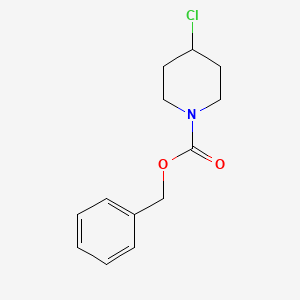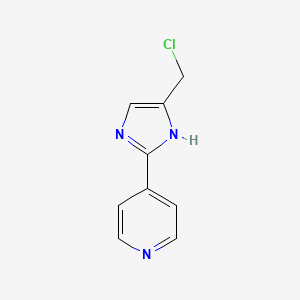![molecular formula C7H14N2O B1425580 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone CAS No. 933748-71-1](/img/structure/B1425580.png)
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
説明
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is 1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a solid at room temperature . It has a molecular weight of 142.2 . The compound is stored at room temperature and is a liquid in its physical form .科学的研究の応用
Synthesis and Structural Studies
- 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone and its derivatives have been utilized in the synthesis of complex molecules and the study of their crystal structures. For instance, its application in synthesizing highly functionalized building blocks for pharmaceutical research has been described, demonstrating its role in drug development processes (Bish et al., 2010). Moreover, studies have explored its involvement in the structural elucidation of anticonvulsant enaminones and cathinones, highlighting its importance in understanding molecular interactions and properties (Kubicki et al., 2000) (Nycz et al., 2011).
Material Sciences and Polymer Research
- The compound has been instrumental in material science, particularly in the synthesis of new polyamides with significant solubility and thermal properties. These materials are promising for applications in the microelectronic industry due to their high thermal stability, solubility in organic solvents, and good dielectric properties (Li et al., 2015).
Pharmaceutical and Biomedical Research
- In the field of biomedical research, derivatives of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone have shown potential as therapeutic agents. For instance, they have been incorporated into multifunctional molecules aimed at treating neurodegenerative diseases like Alzheimer's. These molecules are designed to target metal-overloaded amyloid plaques in the brain, demonstrating the compound's role in developing innovative therapeutic strategies (Scott et al., 2011).
Chemical Synthesis and Methodology Development
- The compound has been a cornerstone in developing novel synthetic methodologies. For instance, its involvement in the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives and their evaluation as anticancer agents indicates its versatility in creating bioactive molecules (Hadiyal et al., 2020). Additionally, it has been used as a key intermediate in the stereoselective synthesis of complex molecules, further underscoring its importance in advancing synthetic organic chemistry (Lall et al., 2012).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
特性
IUPAC Name |
1-methyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSRTRBJDQEIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)











![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)
![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)